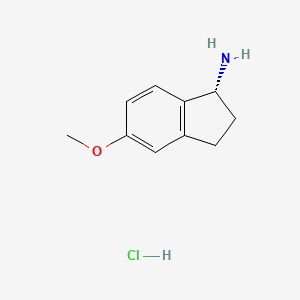
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a prominent compound in the field of medicinal chemistry due to its diverse range of pharmacological properties. This compound is known for its unique structure, which includes a cyclopropane ring substituted with both difluoro and trifluoromethyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
The synthesis of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This method, however, yields low amounts of the desired product. Another method involves the reaction of 2,2-difluorostyrenes in diglyme at elevated temperatures to produce the cyclopropane derivative . Industrial production methods often involve optimized reaction conditions to improve yield and purity.
化学反応の分析
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides.
作用機序
The mechanism of action of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
類似化合物との比較
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound lacks the difluoro substitution, which can affect its reactivity and pharmacological properties.
2,2-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid: This compound includes an additional trifluoromethoxy group, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
1378809-21-2 |
|---|---|
分子式 |
C5H3F5O2 |
分子量 |
190.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



